Cas no 189045-24-7 (1H-Benzimidazole-2-carboxylicacid, 7-nitro-)

1H-Benzimidazole-2-carboxylic acid, 7-nitro-, is a nitro-substituted benzimidazole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both a carboxylic acid and a nitro group at the 2- and 7-positions, respectively, enhances its reactivity, making it a versatile intermediate for constructing heterocyclic compounds. Its structural features facilitate further functionalization, enabling applications in the development of bioactive molecules, including potential antimicrobial and antitumor agents. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its well-defined chemical properties make it suitable for use in medicinal chemistry and material science research.
1H-Benzimidazole-2-carboxylicacid, 7-nitro- structure
189045-24-7 structure
Product Name:1H-Benzimidazole-2-carboxylicacid, 7-nitro-
CAS No:189045-24-7
MF:C8H5N3O4
MW:207.143001317978
CID:115506
PubChem ID:45089778
Update Time:2025-05-20

1H-Benzimidazole-2-carboxylicacid, 7-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxylicacid, 7-nitro-
    • 4-Nitro-1H-benzimidazole-2-carboxylic acid
    • 1h-benzimidazole-2-carboxylic acid,4-nitro-
    • 1H-Benzimidazole-2-carboxylicacid, 4-nitro- (9CI)
    • AG-E-37920
    • CTK0H1389
    • KB-154397
    • SureCN8601951
    • 1H-Benzimidazole-2-carboxylicacid,4-nitro-(9CI)
    • DTXSID70666536
    • 1H-Benzimidazole-2-carboxylic acid, 7-nitro-
    • SCHEMBL8601951
    • 7-nitro-1H-1,3-benzodiazole-2-carboxylic acid
    • 4-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
    • 189045-24-7
    • CS-0120994
    • 7-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
    • Inchi: 1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13)
    • InChI Key: CYAFDAPFBQTRBU-UHFFFAOYSA-N
    • SMILES: OC(C1=NC2C(=CC=CC=2N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 207.028
  • Monoisotopic Mass: 207.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112A^2
  • XLogP3: 1.2

1H-Benzimidazole-2-carboxylicacid, 7-nitro- Pricemore >>

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Additional information on 1H-Benzimidazole-2-carboxylicacid, 7-nitro-

1H-Benzimidazole-2-carboxylic acid, 7-nitro

The compound 1H-Benzimidazole-2-carboxylic acid, 7-nitro (CAS No. 189045-24-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging applications in fields such as pharmacology, materials science, and analytical chemistry. The presence of the nitro group at the 7-position introduces unique electronic and structural characteristics, making this compound particularly interesting for researchers and developers.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery, especially in the development of anti-inflammatory, antiviral, and anticancer agents. The 7-nitro substitution in this compound has been shown to enhance its bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 1H-Benzimidazole-2-carboxylic acid, 7-nitro exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential use in treating chronic inflammatory diseases.

In addition to its pharmacological applications, 1H-Benzimidazole-2-carboxylic acid, 7-nitro has also been explored for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel materials with tailored electronic properties. A study in *Advanced Materials* reported that incorporating this compound into metal-organic frameworks (MOFs) significantly improves their mechanical stability and catalytic efficiency, opening new avenues for its application in industrial catalysis and sensing technologies.

The synthesis of 1H-Benzimidazole-2-carboxylic acid, 7-nitro involves a multi-step process that typically begins with the preparation of benzimidazole derivatives followed by nitration at the 7-position. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, making this compound more accessible for large-scale production. Moreover, green chemistry approaches have been adopted to minimize environmental impact during the synthesis process.

From an analytical perspective, 1H-Benzimidazole-2-carboxylic acid, 7-nitro has been utilized as a sensitive probe for detecting trace amounts of metal ions in aqueous solutions. Its high selectivity and sensitivity make it an ideal candidate for developing portable sensors for environmental monitoring. A research team from Stanford University demonstrated that incorporating this compound into a graphene-based sensor platform could detect lead ions at concentrations as low as parts per billion (ppb), which is critical for ensuring water safety.

Looking ahead, the potential applications of 1H-Benzimidazole-2-carboxylic acid, 7-nitro are expected to expand further with ongoing research into its electronic properties and biocompatibility. Collaborative efforts between academia and industry are likely to accelerate its transition from laboratory studies to real-world applications. As a result, this compound is poised to play a pivotal role in advancing both therapeutic interventions and innovative material technologies.

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